2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-13-6-3-9(7-14(13)25-2)16-21-22-17(26-16)20-15(23)11-8-10(18)4-5-12(11)19/h3-8H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHOJZQHMWMYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Chlorination: The chlorination of the benzamide moiety can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 1,3,4-oxadiazole derivatives in anticancer therapy. The compound has been studied for its efficacy against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer). The compound showed promising growth inhibition percentages (up to 95.70%) at concentrations of .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. Specific derivatives have been shown to interact with DNA and disrupt replication processes .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Photovoltaic Materials
Recent advancements have explored the use of oxadiazole derivatives in organic photovoltaic cells due to their favorable electronic properties. The incorporation of such compounds can enhance the efficiency of charge transport within the photovoltaic material .
Organic Light Emitting Diodes (OLEDs)
The unique electronic characteristics of oxadiazole compounds make them suitable candidates for use in OLEDs. Their ability to emit light when an electric current is applied can be harnessed in display technologies .
Table: Summary of Research Findings on Anticancer Activity
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide and sulfonamide derivatives used in agrochemistry. Below is a detailed comparison based on substituent effects, biological activity, and functional groups:
N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)benzamide (Etobenzanid)
- Structure : Features a 2,3-dichlorophenyl group and an ethoxymethoxy substituent.
- Activity : Functions as a herbicide by inhibiting cell division in susceptible plants.
N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-yl)Phenyl)Methanesulfonamide (Sulfentrazone)
- Structure : Contains a triazole ring and sulfonamide group, with dichloro and difluoromethyl substituents.
- Activity: Acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll synthesis.
- Key Difference : The sulfonamide group and triazole ring in sulfentrazone enhance its solubility and systemic mobility in plants compared to the oxadiazole-containing target compound, which may limit translocation but improve stability .
N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican)
- Structure: Combines difluorophenyl, trifluoromethylphenoxy, and pyridinecarboxamide groups.
- Activity: Inhibits carotenoid biosynthesis, leading to photobleaching in weeds.
- Key Difference: The pyridine ring and fluorine-rich substituents in diflufenican confer higher lipophilicity and UV stability, whereas the dimethoxyphenyl group in the target compound may improve interaction with aromatic amino acids in target enzymes .
Structural and Functional Data Table
Research Findings and Trends
- Substituent Impact : Chlorine and methoxy groups enhance binding to hydrophobic enzyme pockets, while fluorine-rich groups improve photostability and persistence in the environment.
- Oxadiazole vs. Triazole : The 1,3,4-oxadiazole ring in the target compound may offer greater metabolic resistance compared to triazole-containing analogs like sulfentrazone, which are prone to degradation in acidic soils .
- Trade-offs : Higher lipophilicity (e.g., in diflufenican) correlates with reduced solubility, limiting foliar absorption but improving soil residual activity.
Biological Activity
2,5-Dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula for 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is , with a molecular weight of approximately 366.22 g/mol. The compound features a dichlorobenzamide core substituted with a 1,3,4-oxadiazole moiety, which is known for enhancing biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Chlorination : The introduction of chlorine atoms at the 2 and 5 positions of the benzene ring can be performed using chlorinating agents like phosphorus oxychloride.
- Final coupling : The oxadiazole derivative is then coupled with the dichlorobenzamide to yield the final product.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds with oxadiazole moieties have shown potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves disruption of microtubule formation leading to mitotic arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2,5-Dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | MCF-7 | 10 | Microtubule disruption |
| Similar Oxadiazole Derivative | A549 | 15 | Apoptosis induction |
Antimicrobial Activity
The compound also shows promising antimicrobial activity:
- Studies indicate that derivatives containing oxadiazole rings exhibit effective inhibition against various pathogens including bacteria and fungi. For example, an IC50 value of less than 10 µg/mL was reported against certain strains of Staphylococcus aureus and Candida albicans .
Case Studies
- Case Study on Anticancer Efficacy :
- A study evaluated the efficacy of several oxadiazole derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds similar to 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide significantly reduced tumor volume compared to controls.
- Case Study on Antimicrobial Resistance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
